REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([NH2:9])[C:3]=1[NH2:10].[CH:11](O)=O>>[Br:1][C:2]1[C:3]2[N:10]=[CH:11][NH:9][C:4]=2[CH:5]=[C:6]([F:8])[CH:7]=1
|
Name
|
|
Quantity
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10.1 g
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Type
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reactant
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Smiles
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BrC1=C(C(=CC(=C1)F)N)N
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
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Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
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Details
|
to the residue was added MeOH (5 mL)
|
Type
|
CUSTOM
|
Details
|
to form a precipitate
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with MeOH (2 mL)
|
Type
|
CUSTOM
|
Details
|
to afford
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=2NC=NC21)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |